N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine
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Overview
Description
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine is a compound that features an imidazole ring, a sulfur atom, and an amine group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine typically involves the reaction of 1-methylimidazole with a suitable thiol and an alkylating agent. One common method is the alkylation of 1-methylimidazole with a halogenated thiol under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methyl-5-nitro-1H-imidazol-1-yl acetic acid: Another imidazole derivative with different functional groups and applications
Uniqueness
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine is unique due to the presence of both a sulfur atom and an amine group, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Biological Activity
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine, also known as 2-((1-methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a thioether linkage and an imidazole ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₆H₁₂ClN₃S |
Molecular Weight | 193.70 g/mol |
CAS Number | 14395-84-7 |
SMILES | NCCSC1=NC=CN1C.[H]Cl |
InChI Key | AWMVJBCKJGGHCN-UHFFFAOYSA-N |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Antimicrobial Activity
Research indicates that compounds containing imidazole and thioether functionalities exhibit significant antimicrobial properties. The presence of the imidazole ring is particularly relevant, as it can interact with various biological targets, including enzymes and receptors involved in microbial growth and survival.
2. Cytotoxic Effects
Studies have shown that derivatives of imidazole compounds can induce cytotoxic effects in cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives led to increased apoptosis in MCF-7 breast cancer cells, suggesting potential anticancer activity through mechanisms such as cell cycle arrest and induction of programmed cell death .
3. Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes critical to bacterial survival or proliferation. For example, research into similar compounds has highlighted their ability to inhibit enzymes like DprE1, which is essential for the mycobacterial cell wall synthesis . This inhibition could make this compound a candidate for tuberculosis treatment.
Case Studies
Several studies have explored the biological activity of related compounds:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of a series of imidazole-based compounds on various cancer cell lines. The results indicated that modifications to the imidazole structure significantly influenced their potency against cancer cells, with some compounds exhibiting IC50 values as low as 19.6 µM against MCF-7 cells .
Case Study 2: Antimicrobial Potential
In another study focusing on enzyme inhibitors for Mycobacterium tuberculosis, compounds similar to this compound were evaluated for their inhibitory effects on DprE1. Results showed promising MIC values indicating effective inhibition at low concentrations, thus supporting further investigation into this compound's potential as an anti-tubercular agent .
Properties
Molecular Formula |
C7H13N3S |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
N-methyl-2-(1-methylimidazol-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C7H13N3S/c1-8-4-6-11-7-9-3-5-10(7)2/h3,5,8H,4,6H2,1-2H3 |
InChI Key |
LGVOWWRVRCQBGW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC1=NC=CN1C |
Origin of Product |
United States |
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